molecular formula C20H23NO4 B2794555 2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324746-29-3

2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2794555
CAS No.: 1324746-29-3
M. Wt: 341.407
InChI Key: ZHIJEPFWEBUCPS-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.
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Biological Activity

Overview

2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H23_{23}N2_{2}O4_{4}
  • Molecular Weight : 341.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylphenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives with similar structural motifs showed IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting potential effectiveness in inhibiting tumor growth .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A series of derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics. The structure-activity relationship (SAR) indicated that modifications at the phenyl rings could enhance antibacterial efficacy .

Data Tables

Activity IC50_{50} (µg/mL)Cell Line/Organism Reference
Anticancer Activity1.61 ± 1.92Jurkat T cells
1.98 ± 1.22A-431 cells
Antibacterial Activity<10Staphylococcus aureus
<10Escherichia coli

Case Studies

  • Anticancer Study : A study involving the synthesis of several derivatives of the compound indicated that those with electron-donating groups at specific positions on the aromatic rings exhibited enhanced cytotoxicity against human cancer cell lines. Molecular dynamics simulations suggested that these compounds interact with Bcl-2 proteins, promoting apoptosis in cancer cells .
  • Antimicrobial Evaluation : In a comparative study, several synthesized derivatives were tested against common bacterial strains. The results showed that compounds with halogen substitutions on the phenyl ring significantly improved antimicrobial activity, indicating a strong correlation between structural modifications and biological effects .

Properties

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-17-10-8-16(9-11-17)12-20(23)25-13-19(22)21-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIJEPFWEBUCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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